molecular formula C14H18F3N5S B7008757 N-[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine

N-[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine

Cat. No.: B7008757
M. Wt: 345.39 g/mol
InChI Key: KJFQNTULIOKUPU-UHFFFAOYSA-N
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Description

N-[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a trifluoromethyl group, a thiazole ring, and a piperidine ring, making it a versatile molecule for chemical reactions and applications.

Properties

IUPAC Name

N-[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N5S/c1-21-12(11(8-20-21)14(15,16)17)9-19-10-2-5-22(6-3-10)13-18-4-7-23-13/h4,7-8,10,19H,2-3,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFQNTULIOKUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(F)(F)F)CNC2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole ring, followed by the introduction of the trifluoromethyl group. The thiazole ring is then synthesized and attached to the pyrazole ring. Finally, the piperidine ring is introduced to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of high-throughput screening and automated synthesis can also enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

N-[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole, thiazole, and piperidine derivatives that share structural features with N-[[2-methyl-4-(trifluoromethyl)pyrazol-3-yl]methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine. Examples include:

  • 2-methyl-4-(trifluoromethyl)pyrazole derivatives
  • Thiazole-containing compounds
  • Piperidine-based molecules

Uniqueness

What sets this compound apart is its combination of these three distinct structural motifs, which confer unique chemical and biological properties

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